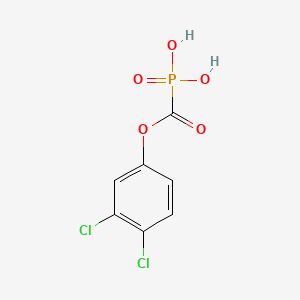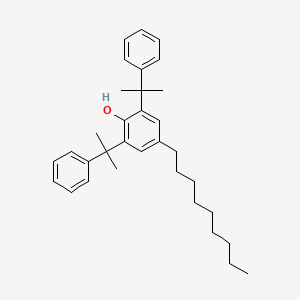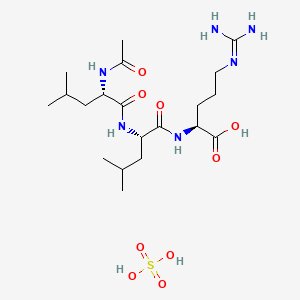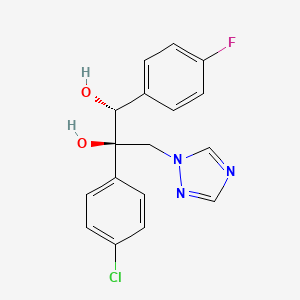![molecular formula C11H14ClNO4 B12682054 (E)-[1-(2,5-dimethoxyphenyl)-1-oxopropan-2-ylidene]-hydroxyazanium;chloride CAS No. 93942-52-0](/img/structure/B12682054.png)
(E)-[1-(2,5-dimethoxyphenyl)-1-oxopropan-2-ylidene]-hydroxyazanium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2,5-Dimethoxyphenyl)-1-methyl-2-oxoethylidene]hydroxyammonium chloride: is a chemical compound with a complex structure that includes a dimethoxyphenyl group, a methyl group, and a hydroxyammonium chloride moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,5-Dimethoxyphenyl)-1-methyl-2-oxoethylidene]hydroxyammonium chloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and methylamine.
Condensation Reaction: The 2,5-dimethoxybenzaldehyde undergoes a condensation reaction with methylamine to form an intermediate imine.
Oxidation: The imine is then oxidized to form the corresponding oxo compound.
Hydroxyamination: The oxo compound undergoes hydroxyamination to introduce the hydroxyammonium group.
Chlorination: Finally, the hydroxyammonium compound is treated with hydrochloric acid to form the chloride salt.
Industrial Production Methods
In an industrial setting, the production of [2-(2,5-Dimethoxyphenyl)-1-methyl-2-oxoethylidene]hydroxyammonium chloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, [2-(2,5-Dimethoxyphenyl)-1-methyl-2-oxoethylidene]hydroxyammonium chloride is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may be used as a tool to investigate the mechanisms of enzyme action or signal transduction pathways.
Medicine
In medicine, [2-(2,5-Dimethoxyphenyl)-1-methyl-2-oxoethylidene]hydroxyammonium chloride is explored for its potential therapeutic applications. It may have activity against certain diseases or conditions, although further research is needed to confirm its efficacy and safety.
Industry
In industrial applications, this compound may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of [2-(2,5-Dimethoxyphenyl)-1-methyl-2-oxoethylidene]hydroxyammonium chloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may modulate the activity of these targets, leading to changes in cellular function.
類似化合物との比較
Similar Compounds
2,5-Dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.
Methylamine: Another precursor used in the synthesis.
Hydroxyammonium chloride: A related compound with similar functional groups.
Uniqueness
What sets [2-(2,5-Dimethoxyphenyl)-1-methyl-2-oxoethylidene]hydroxyammonium chloride apart from similar compounds is its unique combination of functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable tool in scientific research.
特性
CAS番号 |
93942-52-0 |
|---|---|
分子式 |
C11H14ClNO4 |
分子量 |
259.68 g/mol |
IUPAC名 |
(E)-[1-(2,5-dimethoxyphenyl)-1-oxopropan-2-ylidene]-hydroxyazanium;chloride |
InChI |
InChI=1S/C11H13NO4.ClH/c1-7(12-14)11(13)9-6-8(15-2)4-5-10(9)16-3;/h4-6,14H,1-3H3;1H/b12-7+; |
InChIキー |
GUYVLRJKTCFDTL-RRAJOLSVSA-N |
異性体SMILES |
C/C(=[NH+]\O)/C(=O)C1=C(C=CC(=C1)OC)OC.[Cl-] |
正規SMILES |
CC(=[NH+]O)C(=O)C1=C(C=CC(=C1)OC)OC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


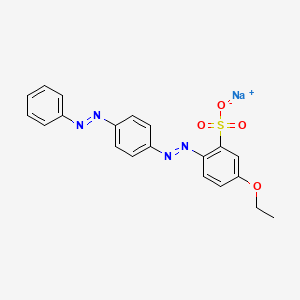


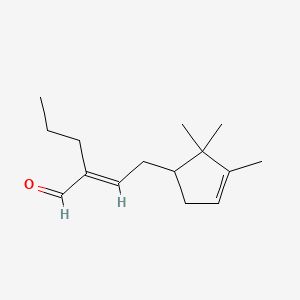
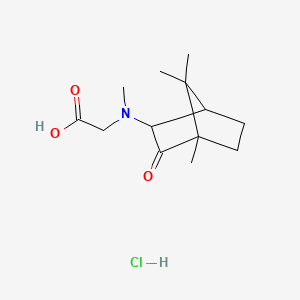
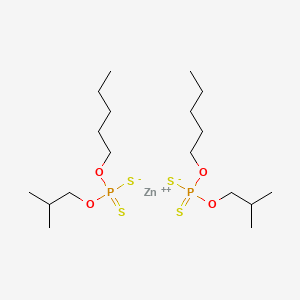
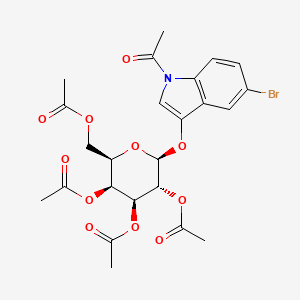

![2-(2-Aminoethyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12682026.png)

